2-{[(4-bromo-1H-pyrazol-1-yl)methyl]sulfanyl}-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyridine-3-carbonitrile
Overview
Description
2-{[(4-bromo-1H-pyrazol-1-yl)methyl]sulfanyl}-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyridine-3-carbonitrile is a complex organic compound that features a combination of pyrazole, methoxyphenyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-bromo-1H-pyrazol-1-yl)methyl]sulfanyl}-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyridine-3-carbonitrile typically involves multiple steps. One common approach is to start with the preparation of the 4-bromo-1H-pyrazole intermediate. This can be achieved through the reaction of hydrazine with 1,3-diketones, followed by bromination . The next step involves the formation of the thioether linkage by reacting the 4-bromo-1H-pyrazole with a suitable thiol compound under basic conditions . The final step includes the coupling of the thioether intermediate with 4-(4-methoxyphenyl)-6-(trifluoromethyl)nicotinonitrile using a palladium-catalyzed cross-coupling reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the bromination and coupling steps, as well as the development of more efficient catalysts for the cross-coupling reaction .
Chemical Reactions Analysis
Types of Reactions
2-{[(4-bromo-1H-pyrazol-1-yl)methyl]sulfanyl}-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, catalytic hydrogenation
Substitution: Amines, alkoxides
Major Products
Oxidation: Sulfoxide, sulfone
Reduction: Amine
Substitution: Substituted pyrazole derivatives
Scientific Research Applications
2-{[(4-bromo-1H-pyrazol-1-yl)methyl]sulfanyl}-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyridine-3-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The unique combination of functional groups in this compound makes it a candidate for the development of advanced materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the interactions of pyrazole-containing compounds with biological targets.
Mechanism of Action
The mechanism of action of 2-{[(4-bromo-1H-pyrazol-1-yl)methyl]sulfanyl}-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyridine-3-carbonitrile is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrazole and trifluoromethyl groups . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-bromo-1H-pyrazole: A simpler compound that shares the pyrazole ring but lacks the additional functional groups.
4-(4-methoxyphenyl)-6-(trifluoromethyl)nicotinonitrile: A related compound that contains the methoxyphenyl and trifluoromethyl groups but lacks the pyrazole moiety.
Uniqueness
2-{[(4-bromo-1H-pyrazol-1-yl)methyl]sulfanyl}-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyridine-3-carbonitrile is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-[(4-bromopyrazol-1-yl)methylsulfanyl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyridine-3-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrF3N4OS/c1-27-13-4-2-11(3-5-13)14-6-16(18(20,21)22)25-17(15(14)7-23)28-10-26-9-12(19)8-24-26/h2-6,8-9H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBYFYFPNVRZBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCN3C=C(C=N3)Br)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrF3N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901111233 | |
Record name | 2-[[(4-Bromo-1H-pyrazol-1-yl)methyl]thio]-4-(4-methoxyphenyl)-6-(trifluoromethyl)-3-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901111233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1005670-64-3 | |
Record name | 2-[[(4-Bromo-1H-pyrazol-1-yl)methyl]thio]-4-(4-methoxyphenyl)-6-(trifluoromethyl)-3-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1005670-64-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[(4-Bromo-1H-pyrazol-1-yl)methyl]thio]-4-(4-methoxyphenyl)-6-(trifluoromethyl)-3-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901111233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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